molecular formula C10H18Cl2N2O B1419398 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride CAS No. 1209361-53-4

2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride

Cat. No. B1419398
M. Wt: 253.17 g/mol
InChI Key: RVSOIMDOKITGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1209361-53-4 . It has a molecular weight of 253.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of this compound is 2-chloro-N-(1-cyclopropyl-4-piperidinyl)acetamide hydrochloride . The InChI code is 1S/C10H17ClN2O.ClH/c11-7-10(14)12-8-3-5-13(6-4-8)9-1-2-9;/h8-9H,1-7H2,(H,12,14);1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Nayak et al. (2014) described the synthesis of a compound closely related to 2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride. This compound demonstrated notable in vitro antioxidant activities, along with in vivo analgesic and anti-inflammatory effects, highlighting its potential therapeutic applications (Nayak et al., 2014).

Unusual Products of Aqueous Chlorination

DellaGreca et al. (2009) investigated the reaction of a drug with hypochlorite, simulating wastewater disinfection. This study produced several products, including 2-chloro-N-acetamide derivatives, demonstrating the compound's relevance in environmental chemistry and potential utility in studying water treatment processes (DellaGreca et al., 2009).

Crystal Structure Analysis

Helliwell et al. (2011) analyzed the crystal structure of a compound similar to 2-chloro-N-acetamide, revealing intricate molecular interactions. This research is significant in the field of crystallography and molecular design (Helliwell et al., 2011).

Antibacterial Activity and QSAR Studies

Research by Desai et al. (2008) involved synthesizing and evaluating N-acetamide derivatives, including chloroacetamide analogs, for antibacterial activity. The study also conducted quantitative structure-activity relationship (QSAR) analyses, suggesting the compound's significance in developing new antibacterial agents (Desai et al., 2008).

Safety And Hazards

The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O.ClH/c11-7-10(14)12-8-3-5-13(6-4-8)9-1-2-9;/h8-9H,1-7H2,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSOIMDOKITGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)NC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-cyclopropylpiperidin-4-yl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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